![molecular formula C22H24O3 B15287744 5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester](/img/structure/B15287744.png)
5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester: is a complex organic compound with the molecular formula C22H24O3. It is known for its role as an intermediate in the synthesis of various chemical agents, including mutagenic compounds . This compound is often utilized in research settings, particularly in the fields of cancer research and analytical chemistry .
Métodos De Preparación
The synthesis of 5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester involves multiple steps, typically starting with the preparation of the benz[a]anthracene core. This core is then subjected to various chemical reactions to introduce the hydroxy and acetic acid ethyl ester functional groups. Common reagents used in these reactions include chloroform, dichloromethane (DCM), and ethyl acetate . Industrial production methods often involve precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Various substituents can be introduced at different positions on the benz[a]anthracene core. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Aplicaciones Científicas De Investigación
5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies related to mutagenesis and carcinogenesis.
Medicine: As a reference standard in cancer research.
Industry: In the production of analytical standards and reference materials
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to act as a mutagenic agent, potentially causing changes in DNA structure and function. The specific pathways involved in its action are still under investigation, but it is believed to interact with cellular enzymes and proteins that regulate DNA replication and repair .
Comparación Con Compuestos Similares
Similar compounds to 5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester include:
Benz[l]aceanthrylene: Another mutagenic agent with a similar benz[a]anthracene core.
1-Phenanthrenecarboxylic acid: A compound with a similar structure but different functional groups.
11A-hydroxy-cannabinol derivatives: Compounds with similar hydroxy and acetic acid ester functional groups. The uniqueness of this compound lies in its specific combination of functional groups and its role as an intermediate in the synthesis of mutagenic agents.
Propiedades
Fórmula molecular |
C22H24O3 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-hydroxy-1-(11-hydroxy-6,8,9,10-tetrahydro-5H-benzo[a]anthracen-11-yl)butan-2-one |
InChI |
InChI=1S/C22H24O3/c23-11-9-18(24)14-22(25)10-3-5-17-12-16-8-7-15-4-1-2-6-19(15)20(16)13-21(17)22/h1-2,4,6,12-13,23,25H,3,5,7-11,14H2 |
Clave InChI |
INNBDXLMZSTODT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C=C2C(C1)(CC(=O)CCO)O)C4=CC=CC=C4CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


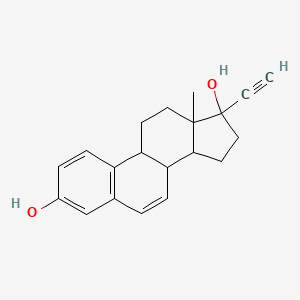
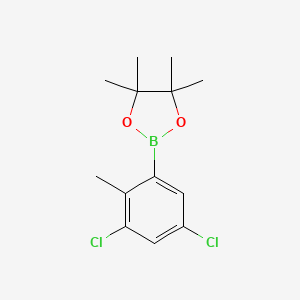
![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)
![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)

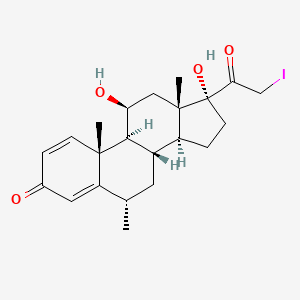

![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)
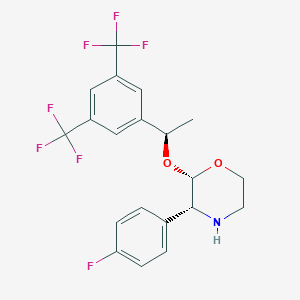
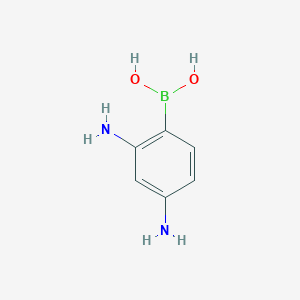
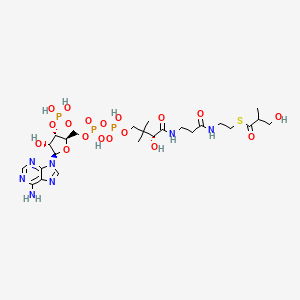

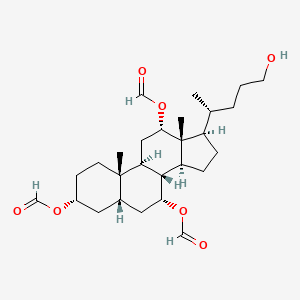
![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-pyrrolidin-1-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B15287758.png)
